N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride
Description
Properties
IUPAC Name |
N-ethyl-2-(oxolan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-9-5-3-8-4-6-10-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQRFXAMDKEXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCOC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride, a compound derived from the Mannich reaction, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article provides a detailed overview of its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its pharmacological properties. The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can exhibit:
- Anticancer Activity : Compounds derived from Mannich bases have shown potential as anticancer agents by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
- Antimicrobial Properties : Several derivatives have demonstrated antibacterial and antifungal activities, which may be linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Studies
- Anticancer Studies : A study evaluating Mannich bases showed that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Efficacy : A comparative analysis revealed that compounds with a tetrahydrofuran moiety had enhanced antibacterial properties against Gram-positive bacteria, demonstrating inhibition zones comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by substituents on the furan ring and the ethyl amine side chain. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups on the furan ring enhances biological activity by increasing electron density at reactive sites.
- Chain Length Variations : Modifications in the length of the ethyl chain also affect binding affinity to target receptors, suggesting a need for optimization during drug design processes .
Scientific Research Applications
Agricultural Applications
Insecticides:
One of the primary applications of N-Ethyl-2-tetrahydro-3-furanyl-1-ethanamine hydrochloride is as an intermediate in the synthesis of insecticides. Research has demonstrated that derivatives of tetrahydro-3-furanyl methylamine exhibit significant insecticidal activity. These compounds can be engineered to enhance their efficacy against a broad spectrum of pests while maintaining low toxicity levels for non-target organisms .
Table 1: Insecticidal Activity of Tetrahydro-3-furanyl Derivatives
| Compound Name | Insecticidal Activity | Toxicity Level |
|---|---|---|
| Tetrahydro-3-furanyl methylamine | High | Low |
| This compound | Moderate | Low |
| Other derivatives (various formulations) | Variable | Variable |
Table 2: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Halogenation | Reacting tetrahydrofuranyl derivatives with halogens to introduce functional groups. |
| Gabriel Synthesis | Utilizing potassium phthalimide to synthesize amines from halogenated precursors. |
| Delepine Reaction | Employing hexamethylenetetramine for amine formation from carbonyl compounds. |
Regulatory Considerations
As with many chemical compounds, regulatory scrutiny is essential, particularly for those with potential insecticidal or pharmaceutical applications. The Environmental Protection Agency (EPA) monitors new chemical substances under the Toxic Substances Control Act (TSCA), ensuring safety and efficacy before they can be marketed .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Structural Differences and Implications
Substituent Position on THF Ring: The target compound’s THF ring is substituted at the 3-position, whereas analogs like 2-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-1-ethanamine HCl have substitutions at the 2-position . This positional variance may influence metabolic stability and receptor binding.
Functional Groups :
- The methoxyphenyl group in the analog from introduces electron-donating properties, which could alter receptor affinity compared to the simpler ethyl group in the target compound.
- Thiophene fentanyl () replaces the THF ring with a thiophene moiety , drastically shifting its activity toward opioid receptor agonism .
Metabolic Pathways :
Pharmacological and Toxicological Insights
- Efficacy and Toxicity: Ftorafur (), a THF-containing fluorouracil analog, demonstrates dose-dependent gastrointestinal and neurological toxicity, with myelosuppression being rare . Thiophene fentanyl () highlights the risks of unstudied analogs: its toxicology remains uncharacterized despite structural similarity to known opioids .
Receptor Interactions :
- The ethyl and THF groups in the target compound may interact with amine receptors (e.g., serotonin or adrenergic receptors), though this is speculative without binding assays.
Preparation Methods
Use of Tetrahydrofuran-3-yl Intermediates
A common approach involves preparing a tetrahydrofuran-3-yl intermediate, often protected or functionalized to control reactivity. For example, the (3S)-tetrahydro-3-furanyl moiety can be introduced via:
- Reaction of tetrahydrofuran-3-yl (S)-toluene-4-sulfonate intermediates with ethanamine derivatives.
- Use of tetrahydrofuran-3-yl 4-nitrobenzenesulfonate as a coupling partner in organic solvents like n-butanol to minimize formation of unwanted isomers.
This method addresses the stereochemical purity by selecting pure solid intermediates and suitable solvents, reducing the formation of R-isomers and improving yield and purity.
Coupling Reactions and Reduction Steps
- The coupling of the tetrahydrofuran intermediate with an ethylamine moiety can be facilitated by bases such as potassium hydroxide or organic amines.
- Reduction steps using triethylsilane in the presence of boron trifluoride etherate (BF3·OEt2) are employed to reduce intermediates to the desired amine compound.
- Acylation or protection/deprotection steps may be used to protect hydroxyl or amine groups during synthesis and later removed to obtain the free amine hydrochloride salt.
Salt Formation
- The final hydrochloride salt is typically formed by treating the free base amine with hydrochloric acid sources such as aqueous HCl, dry HCl gas, or organic solvent-HCl complexes (e.g., ethanolic HCl).
- This step enhances the compound’s stability and facilitates isolation as a crystalline solid.
Solvent and Reagent Selection
- Solvents : Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran, diethyl ether), and alcohols (e.g., methanol, ethanol) are chosen based on solubility and reaction compatibility.
- Bases : Inorganic bases like potassium hydroxide and organic bases such as triethylamine are used to facilitate coupling and deprotection steps.
- Acids : Methanesulfonic acid and hydrochloric acid are commonly used for acid-catalyzed reactions and salt formation.
Process Optimization and Purification
- Controlling the isomeric purity is critical. Using pure intermediates and selecting solvents like n-butanol minimizes unwanted isomer formation.
- Multiple purification steps, including crystallization and chromatographic techniques, are employed to isolate the hydrochloride salt with high purity.
- Novel crystalline forms (e.g., Form-S) and stable amorphous forms can be obtained by adjusting crystallization conditions, solvent systems, and drying methods, improving the compound’s pharmaceutical properties.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Tetrahydrofuran intermediate synthesis | (3S)-tetrahydro-3-furanyl sulfonate derivatives, organic solvents (n-butanol) | Stereoselective intermediate formation | Use of pure solid intermediates reduces R-isomer |
| Coupling with ethylamine | Ethylamine, base (KOH, triethylamine), solvent (THF, methanol) | Formation of amine linkage | Controlled to avoid side reactions |
| Reduction | Triethylsilane, BF3·OEt2 | Reduction of intermediates to amine | Mild conditions to preserve stereochemistry |
| Salt formation | HCl (aqueous, dry gas, or in organic solvents) | Conversion to hydrochloride salt | Enhances stability and crystallinity |
| Purification | Crystallization, chromatography | Isolation of pure hydrochloride salt | Crystalline Form-S or amorphous forms possible |
Research Findings and Industrial Relevance
- Patent literature (e.g., US Patent No. 7772191 and WO2018163194A1) provides detailed synthetic routes emphasizing the importance of solvent choice and intermediate purity to control isomer formation and yield.
- The process improvements focus on reducing the cost and complexity of purification by minimizing by-product formation.
- Crystalline forms with defined powder X-ray diffraction patterns have been characterized to ensure reproducibility and stability, critical for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
